Methyl 4-amino-2-phenylbutyrate
Description
Methyl 4-amino-2-phenylbutyrate is a synthetic organic compound characterized by a butyrate ester backbone substituted with a phenyl group at the C2 position and an amino group at the C4 position. However, none of the provided evidence sources directly address this compound, limiting the ability to elaborate on its synthesis, properties, or applications.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 4-amino-2-phenylbutanoate |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)10(7-8-12)9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 |
InChI Key |
SWIPCZXOLXGQIX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCN)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided focuses on methyl esters and related compounds, but none explicitly mention Methyl 4-amino-2-phenylbutyrate. Below is a comparative analysis based on structurally or functionally analogous compounds referenced in the evidence:
Structural Analogues
Sandaracopimaric Acid Methyl Ester (): A diterpenoid methyl ester isolated from Austrocedrus chilensis resin. Unlike this compound, it lacks an amino group but shares the ester functional group.
Methyl Salicylate (): A simple aromatic methyl ester with analgesic and anti-inflammatory properties.
Functional Analogues
Torulosic Acid Methyl Ester (): A labdane-type diterpene methyl ester with reported anti-inflammatory activity. this compound’s amino group could enable hydrogen bonding or salt formation, enhancing solubility compared to non-polar terpenoid esters like Torulosic Acid Methyl Ester .
Dehydroabietic Acid Methyl Ester (): A resin-derived methyl ester with applications in adhesives and coatings. The phenyl and amino groups in this compound may offer additional sites for chemical modification, expanding its utility in polymer chemistry relative to abietic acid derivatives .
Physicochemical Properties (Inferred)
Research Findings and Limitations
- Key Gaps: The provided evidence lacks direct studies on this compound. For example: focuses on terpenoid methyl esters in plant resins, which are structurally distinct .
- Hypothetical Insights: The amino group in this compound could enhance its solubility in polar solvents compared to non-amino esters like those in . Its phenyl group may confer UV stability or aromatic interactions in drug design, similar to methyl salicylate’s role in topical formulations .
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